molecular formula C28H29BrN2O6S B314169 ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314169
M. Wt: 601.5 g/mol
InChI Key: QYJUVMHKRJZIIA-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-bromo-2,4-dimethoxybenzaldehyde and 4-isopropoxyphenylacetic acid. These intermediates are then subjected to condensation reactions, cyclization, and esterification under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups that exhibit similar chemical properties.

Uniqueness

Ethyl (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H29BrN2O6S

Molecular Weight

601.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H29BrN2O6S/c1-7-36-27(33)24-16(4)30-28-31(25(24)17-8-10-19(11-9-17)37-15(2)3)26(32)23(38-28)13-18-12-20(29)22(35-6)14-21(18)34-5/h8-15,25H,7H2,1-6H3/b23-13-

InChI Key

QYJUVMHKRJZIIA-QRVIBDJDSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)Br)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC(=C(C=C4OC)OC)Br)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC(=C(C=C4OC)OC)Br)S2)C

Origin of Product

United States

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